1-(2,5-Dimethyloxazol-4-yl)ethanone
Overview
Description
“1-(2,5-Dimethyloxazol-4-yl)ethanone” is a chemical compound that appears as a white to light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone. The InChI code is 1S/C7H9NO2/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 . This indicates that the compound has a molecular structure with 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a white to light yellow to yellow powder or crystals . It has a molecular weight of 139.15 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage
Research on electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, which could involve compounds with similar structures to 1-(2,5-Dimethyloxazol-4-yl)ethanone, is advancing. These compounds play roles in electroplating and energy storage technologies, suggesting potential applications of 1-(2,5-Dimethyloxazol-4-yl)ethanone in enhancing the performance of energy storage devices or in the electrochemical finishing of surfaces (Tsuda, Stafford, & Hussey, 2017).
Flame Retardants and Environmental Persistence
Research on novel brominated flame retardants (NBFRs), which might share structural similarities with 1-(2,5-Dimethyloxazol-4-yl)ethanone, has highlighted the occurrence of these compounds in indoor air, dust, consumer goods, and food. This body of work underscores the importance of understanding the environmental fate, persistence, and potential health risks associated with the use and disposal of such chemicals, hinting at environmental monitoring and safety assessments that could be relevant for 1-(2,5-Dimethyloxazol-4-yl)ethanone (Zuiderveen, Slootweg, & de Boer, 2020).
Enzymology and Detoxication
Studies on the enzymology of arsenic metabolism propose mechanisms involving the detoxication of trivalent arsenic species through biochemical pathways. Compounds like 1-(2,5-Dimethyloxazol-4-yl)ethanone could be investigated for their roles in similar metabolic pathways or as modulators of enzymatic activity, contributing to the development of detoxification strategies for harmful substances (Aposhian et al., 2004).
Safety And Hazards
The safety information available indicates that this compound has a GHS07 pictogram. The hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305, P338, and P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBBTGITHATTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563447 | |
Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethyloxazol-4-yl)ethanone | |
CAS RN |
23000-12-6 | |
Record name | 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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